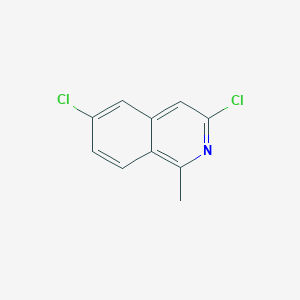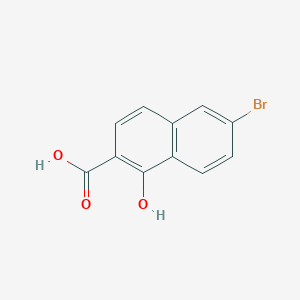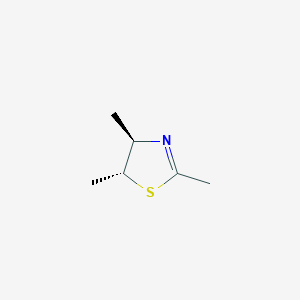
rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole: is a chemical compound characterized by its unique structure, which includes a thiazole ring with three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable thioamide with an α-haloketone in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various targets.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
Comparison with Similar Compounds
- rel-(4R,5R)-5-(4-Chlorophenyl)-4-methyl-2-thiazolidinone
- rel-(4R,5R)-4,5-Difluoro-1,3-dioxolan-2-one
- rel-(4R,5R)-5,6-Difluoro-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl benzoate
Comparison: rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole is unique due to its specific methylation pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C6H11NS |
|---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
(4R,5R)-2,4,5-trimethyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3/t4-,5-/m1/s1 |
InChI Key |
CIEKNJJOENYFQL-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](SC(=N1)C)C |
Canonical SMILES |
CC1C(SC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


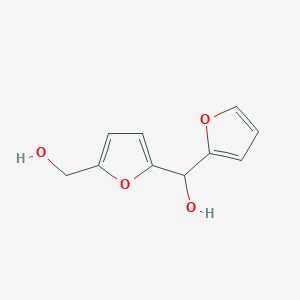
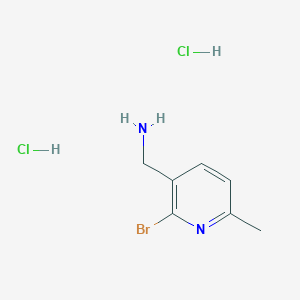
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)

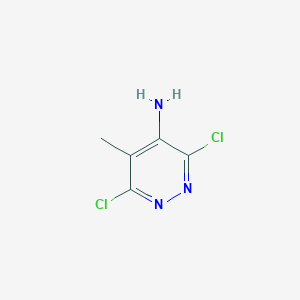
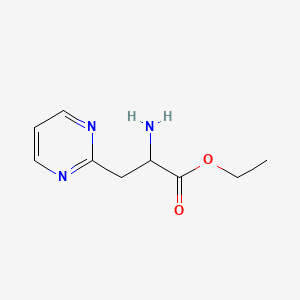
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)


![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)

![Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate](/img/structure/B12975707.png)
